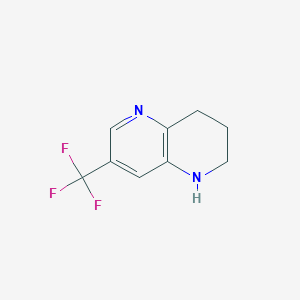
7-(Trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of a trifluoromethyl group in its structure imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine typically involves the introduction of a trifluoromethyl group into a naphthyridine framework. One common method includes the use of trifluoromethylating agents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and bases such as tetrabutylammonium fluoride .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce the corresponding amines .
Scientific Research Applications
7-(Trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Fluoxetine: A well-known pharmaceutical compound with a trifluoromethyl group.
Celecoxib: An anti-inflammatory drug containing a trifluoromethyl group.
Bicalutamide: Used in the treatment of prostate cancer.
Uniqueness: 7-(Trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine is unique due to its naphthyridine core, which provides a distinct structural framework compared to other trifluoromethylated compounds. This uniqueness allows for specific interactions with biological targets, making it valuable in various research and industrial applications .
Biological Activity
7-(Trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H10F3N
- Molecular Weight : 237.65 g/mol
- CAS Number : 220247-87-0
Anticancer Properties
Research indicates that naphthyridine derivatives often exhibit significant anticancer activity. For instance, compounds derived from naphthyridine have been shown to induce apoptosis in various cancer cell lines. A study focusing on canthinone-type alkaloids demonstrated that these compounds could reduce the production of pro-inflammatory mediators and induce cell cycle arrest in cancer cells at specific concentrations .
Table 1: Anticancer Activity of Naphthyridine Derivatives
| Compound Name | Cell Line Tested | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| Canthin-6-one | Kasumi-1 (Leukemia) | 7 | Apoptosis activation |
| Aaptamine | HeLa (Cervical Cancer) | 10.47 - 15.03 | DNA intercalation and apoptosis |
| This compound | TBD | TBD | TBD |
Neurological Effects
The naphthyridine framework has also been associated with neurological activity. Compounds in this class have shown promise in modulating neurotransmitter systems and could potentially be explored for treating neurodegenerative diseases .
Case Study: Neuroprotective Effects
A study on related naphthyridine derivatives indicated their ability to protect neuronal cells against oxidative stress-induced damage. This property is crucial for developing treatments for conditions like Alzheimer's disease.
The biological activity of this compound may involve several mechanisms:
- Apoptosis Induction : Similar to other naphthyridine derivatives, it may activate pathways leading to programmed cell death.
- Antioxidant Activity : Potentially reduces oxidative stress in cells.
- Cell Cycle Regulation : May affect the progression of the cell cycle in cancer cells.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods involving the cyclization of appropriate precursors. The presence of the trifluoromethyl group enhances its biological activity by increasing lipophilicity and modifying electronic properties .
Properties
CAS No. |
1211525-01-7 |
|---|---|
Molecular Formula |
C9H9F3N2 |
Molecular Weight |
202.18 g/mol |
IUPAC Name |
7-(trifluoromethyl)-1,2,3,4-tetrahydro-1,5-naphthyridine |
InChI |
InChI=1S/C9H9F3N2/c10-9(11,12)6-4-8-7(14-5-6)2-1-3-13-8/h4-5,13H,1-3H2 |
InChI Key |
HHPPBMRYOABBPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(C=N2)C(F)(F)F)NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















